N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Overview
Description
“N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . For instance, Upadhyay and Mishra synthesized the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives and performed in vitro antibacterial activity against various bacteria and fungi .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing a sulfur atom and two nitrogen atoms . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For instance, 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative that inhibits the corrosion of brass in sea water samples .Safety And Hazards
Future Directions
There is considerable interest in the development of new compounds with antimicrobial activity, especially as more bacteria become resistant to antibiotics used in therapy . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Therefore, 1,3,4-thiadiazole derivatives can be considered as potential lead compounds for drug synthesis .
properties
IUPAC Name |
N-tert-butyl-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-13-5-7-14(8-6-13)15-16(22-19(2,3)4)25-17(21-15)26-18(23-25)24-11-9-20-10-12-24/h5-8,20,22H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUQCGGCITDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)N4CCNCC4)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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